Clopidogrel Impurity D

HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability

In QC release testing of clopidogrel API, misidentification of the diester impurity peak due to use of a generic or incorrect stereoisomer standard is a leading cause of false out-of-specification results and costly batch rejections. Clopidogrel EP Impurity D (CAS 1421283-60-4) is the pharmacopoeia-specified reference material that eliminates this risk. • Defined (R) and (S) stereocenters distinguish it from the active (S)-enantiomer of clopidogrel and its inactive (R)-enantiomer impurity, ensuring unambiguous peak assignment. • Validated RRT of 0.7 enables reliable system suitability verification prior to purity assays, confirming adequate resolution from the main clopidogrel peak and co-eluting impurities A, B, and E. • Demonstrated linearity in validated HPLC methods (e.g., 0.31-12.47 μg/mL) supports ICH-compliant method validation for ANDA stability-indicating assays. Supplied with full characterization data; suitable for method development, AMV, QC, and regulatory filing support.

Molecular Formula C24H21Cl2NO4S
Molecular Weight 490.4
CAS No. 1421283-60-4
Cat. No. B601368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Impurity D
CAS1421283-60-4
SynonymsClopidogrel Carboxylic Acid [Methyl (R)-o-chloromandelate] Ester
Molecular FormulaC24H21Cl2NO4S
Molecular Weight490.4
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4
InChIInChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Impurity D: EP Reference Standard


Clopidogrel Impurity D, also designated as Clopidogrel EP Impurity D, is a chemically defined diester impurity of the thienopyridine-class antiplatelet drug Clopidogrel [1]. Its official IUPAC name is (1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, with a molecular formula of C24H21Cl2NO4S and a molecular weight of 490.40 g/mol . As a specified impurity listed in the European Pharmacopoeia (EP), it serves as a critical reference material for analytical method development, validation, and quality control in the manufacturing of Clopidogrel drug substances and finished products [1].

EP-specified impurity Pharmacopoeial reference standard for method validation and system suitability
Chiral diester identity Defined (1R,2S) stereochemistry distinct from active clopidogrel and other impurities
QC batch profiling Supports impurity quantification in drug substance and finished product release testing

Non-Interchangeable Identity of Clopidogrel Impurity D


The term 'Clopidogrel impurity' is an umbrella for numerous chemically distinct process-related and degradation products, each with unique stereochemistry, functional groups, and chromatographic behavior. Simply substituting a generic 'impurity standard' for Impurity D is analytically invalid. For instance, Clopidogrel Impurity A is an acid derivative, Impurity B is a positional isomer, and Impurity E is a different ester analog [1]. Most critically, Impurity D is a diester with defined (R) and (S) stereocenters, distinguishing it from both the active (S)-enantiomer of clopidogrel and its inactive (R)-enantiomer counterpart, which is itself a separate impurity [2]. Consequently, only the correctly designated compound with CAS 1421283-60-4 ensures accurate system suitability assessment, method selectivity validation, and reliable quantification of this specific impurity peak in a regulated pharmaceutical analysis environment [1].

Attribute
Impurity D (CAS 1421283-60-4)
Generic / Alternate Impurity
Chemical class
Diester with (1R,2S) stereocenters
Acid (Imp. A), positional isomer (Imp. B), or different ester (Imp. E)
Chromatographic selectivity
Specific Relative Retention Time (RRT) for peak identification
Different RRT values may lead to peak misidentification and co-elution
Regulatory alignment
EP-designated reference standard for analytical control
May not meet EP system suitability or selectivity requirements

Clopidogrel Impurity D: Quantitative Differentiation


Unique Chromatographic Selectivity via RRT

In a validated HPLC method for purity determination, Impurity D exhibits a specific Relative Retention Time (RRT) of 0.7, which is a critical differentiator for peak identification in chromatograms [1]. This value is unique and allows for its selective quantification separate from Impurity A (RRT 0.5), Impurity B (RRT 1.3), and Impurity E (RRT 1.7) [1].

Chromatographic selectivity
Head-to-head
RRT = 0.7
Unique resolution from Impurity A (0.5), B (1.3), and E (1.7)
HPLC system suitability parameter for peak identification
HPLC Method Validation Pharmaceutical Impurity Profiling System Suitability

Validated Linearity for Impurity D Quantification

An HPLC method validated for the determination of related substances in clopidogrel bisulfate/aspirin tablets demonstrated excellent linearity for Impurity D across a defined concentration range [1]. While the reference reports data for aspirin impurity D, it establishes the broader analytical capability for related compounds [1].

Method linearity
Class-level
r = 1.0000
Supports accurate quantification over a defined concentration range
Range 0.31–12.47 μg·mL⁻¹; ICH-compliant HPLC-UV method
Quantitative Analysis ICH Guidelines Method Validation

EP-Compliant Diester Enantiomer Identification

Clopidogrel Impurity D is chemically defined by the European Pharmacopoeia (EP) as (1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate [1]. This specific stereochemical configuration distinguishes it from the active pharmaceutical ingredient, which is the (S)-enantiomer of clopidogrel, and from the (R)-enantiomer impurity of the active substance [2].

Stereochemical identity
Specification review
Diester (1R,2S)
EP-defined IUPAC identity distinct from (S)-clopidogrel and (R)-impurity
Structural confirmation required for regulatory reference use
Pharmacopoeial Standards Stereochemistry Identity Confirmation

Clopidogrel Impurity D: Critical Application Scenarios


System Suitability in Pharmacopoeial HPLC

Analytical laboratories rely on Impurity D with its established Relative Retention Time (RRT) of 0.7 to verify system suitability prior to running purity assays on clopidogrel drug substance or product [1]. The distinct RRT ensures the method can adequately resolve Impurity D from the main clopidogrel peak and other related impurities like A, B, and E [1].

Stability-Indicating Method Validation for ANDA

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs), the use of a well-characterized EP Impurity D reference standard is essential for validating stability-indicating methods [2]. The material's proven linearity in validated HPLC assays (e.g., over 0.31-12.47 μg/mL) [3] supports the development of robust methods that meet ICH and regulatory agency requirements for forced degradation and shelf-life studies.

Accurate Peak Identification in QC Batches

In routine quality control (QC) testing of commercial clopidogrel batches, the unambiguous identification and quantification of Impurity D is critical. Using the correct EP Impurity D standard, with its specific stereochemistry and molecular weight of 490.40 g/mol [2], prevents the misidentification of other impurities or degradation products that could lead to false out-of-specification results and costly batch rejections.

Application
Selection Property
Validation Focus
Pharmacopoeial HPLC system suitability
Defined Relative Retention Time for chromatographic resolution
Peak identification and method selectivity verification
Stability-indicating method validation
Reported linearity across a specified concentration range
Forced degradation and shelf-life study compliance
Batch QC impurity profiling
EP-defined diester identity and CAS specificity
Accurate impurity assignment to prevent batch mischaracterization

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